molecular formula C20H22F3N3O2 B2867744 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448065-11-9

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2867744
CAS RN: 1448065-11-9
M. Wt: 393.41
InChI Key: WERSZNLCZYFWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of urea-based kinase inhibitors. It is commonly known as PF-04971729, and it has been studied for its potential applications in cancer treatment.

Scientific Research Applications

Pharmacokinetics and Metabolism

One significant area of research involves understanding the metabolism and pharmacokinetics of compounds like "1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea" (TPPU), a potent inhibitor of soluble epoxide hydrolase (sEH). Research shows TPPU is metabolized via oxidation and amide hydrolysis without significant breakdown of the urea linkage. Metabolites M1–M4 were identified, with these metabolites confirmed in vivo in rats. Notably, TPPU and its metabolites are excreted mainly through urine and feces, with the metabolites showing potent inhibition of human sEH, albeit less than the parent compound. This research provides insights into the metabolic pathways and excretion mechanisms of TPPU, facilitating the translation of preclinical pharmacokinetics from rats to humans and supporting the clinical development of sEH inhibitors (De-bin Wan et al., 2019).

Biological Activity

Research into the biological activity of similar compounds has shown their effectiveness in various models. For example, "1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea" (TPPU) and related molecules have been demonstrated to significantly relieve the nociceptive response in a rodent model of diabetic neuropathy, offering a potential therapeutic strategy for pain management and other conditions like hypertension and neurodegeneration. Such compounds are found to exert their pharmacological effects by binding to specific targets like the sEH, indicating their potential for therapeutic applications in treating diseases associated with sEH activity (Nan Wu et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of related urea compounds have been extensively studied, aiming to optimize their structural features for improved biological activity. For instance, research on the synthesis of deuterium-labeled "1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea" (AR-A014418) highlights the importance of chemical modifications for analytical and pharmacokinetic studies. Such labeled compounds allow for precise measurement of drug absorption, distribution, and metabolism, aiding in the development of drugs with potent activities against various disorders, including cancer, nociceptive pain, and neurodegenerative diseases (D. Liang et al., 2020).

properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-28-18-10-12-26(13-11-18)17-8-6-16(7-9-17)25-19(27)24-15-4-2-14(3-5-15)20(21,22)23/h2-9,18H,10-13H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERSZNLCZYFWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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